molecular formula C8H7FN2O4 B8705866 2-Fluoro-4-(methylamino)-5-nitrobenzoic acid

2-Fluoro-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8705866
M. Wt: 214.15 g/mol
InChI Key: YHFHVOIPFPUJKO-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

2-Fluoro-4-methylamino-5-nitro-benzoic acid (375 mg) was prepared by following General Procedure A starting from 2,4-difluoro-5-nitro-benzoic acid methyl ester (440 mg) and methylamine (2 M in THF, 1.01 mL) in DMF.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7](F)=[CH:6][C:5]=1[F:14].[CH3:16][NH2:17]>CN(C=O)C>[F:14][C:5]1[CH:6]=[C:7]([NH:17][CH3:16])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:2])=[O:15]

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
Step Two
Name
Quantity
1.01 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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